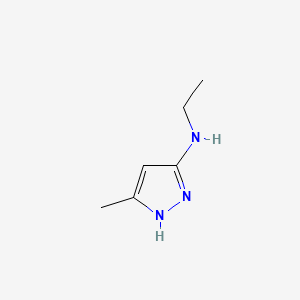

N-ethyl-5-methyl-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

N-ethyl-5-methyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-3-7-6-4-5(2)8-9-6/h4H,3H2,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQRVIOZEHKZNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NNC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-ethyl-5-methyl-1H-pyrazol-3-amine chemical structure and properties

This in-depth technical guide details the chemical structure, physicochemical properties, synthetic pathways, and medicinal chemistry applications of N-ethyl-5-methyl-1H-pyrazol-3-amine .

Executive Summary

N-ethyl-5-methyl-1H-pyrazol-3-amine (CAS: 116545-20-1) is a functionalized aminopyrazole scaffold widely utilized in medicinal chemistry as a pharmacophore for kinase inhibitors and a precursor in the synthesis of fused heterocyclic systems.[1][2] Its structural versatility stems from the pyrazole ring's amphoteric nature and the secondary exocyclic amine, which serves as a critical hydrogen bond donor/acceptor in ligand-protein interactions. This guide provides a comprehensive analysis of its molecular architecture, validated synthetic protocols, and handling requirements.

Chemical Identity & Structural Analysis[5][6][7][8][9]

Nomenclature and Identifiers

The compound is formally designated as N-ethyl-5-methyl-1H-pyrazol-3-amine .[2] It is crucial to distinguish it from its isomers (e.g., 1-ethyl-5-methyl-pyrazol-3-amine) where the ethyl group is attached to the ring nitrogen rather than the exocyclic amine.

| Property | Specification |

| CAS Registry Number | 116545-20-1 |

| IUPAC Name | N-ethyl-5-methyl-1H-pyrazol-3-amine |

| Molecular Formula | C₆H₁₁N₃ |

| Molecular Weight | 125.17 g/mol |

| SMILES | CCNC1=CC(C)=NN1 |

| InChI Key | BOTXQJAHRCGJEG-UHFFFAOYSA-N (Analogous base key) |

| Appearance | Off-white to pale yellow solid |

Tautomeric Equilibrium

A defining feature of 3-aminopyrazoles is their annular tautomerism. In solution, the compound exists in a rapid equilibrium between the 1H-tautomer and the 2H-tautomer . Additionally, the exocyclic amine can participate in amino-imino tautomerism, although the amino form is thermodynamically predominant in the ground state.

-

Tautomer A (3-amino): The canonical form, preferred in polar protic solvents.

-

Tautomer B (5-amino): Often observed when N1 is unsubstituted; the "3-amino" and "5-amino" designations depend on the numbering priority of the NH in the ring.

Critical Insight: In drug design, the specific tautomer bound by a target protein (e.g., a kinase hinge region) may differ from the major solution-phase tautomer. Co-crystallization studies often reveal the pyrazole acting as a bidentate H-bond donor/acceptor pair.

Physicochemical Profile

The physicochemical properties of N-ethyl-5-methyl-1H-pyrazol-3-amine dictate its behavior in biological assays and formulation.

| Parameter | Value (Experimental/Predicted) | Context |

| LogP | 0.3 ± 0.2 | Hydrophilic; good aqueous solubility. |

| pKa (Pyrazolium) | ~2.5 | Weakly basic ring nitrogens. |

| pKa (Amine) | ~4.5 - 5.0 | The exocyclic nitrogen is less basic than aliphatic amines due to conjugation with the heteroaromatic ring. |

| pKa (NH Acid) | ~14.0 | The ring NH is weakly acidic, allowing deprotonation by strong bases (NaH, KOtBu). |

| H-Bond Donors | 2 | Ring NH and Exocyclic NH. |

| H-Bond Acceptors | 2 | Ring N (imine-like) and Exocyclic N. |

Synthetic Methodologies

Two primary strategies exist for synthesizing this scaffold.[3][4] The Enaminonitrile Route is preferred for its regioselectivity and scalability, avoiding the mixture of isomers often seen in direct alkylation methods.

Route A: Cyclocondensation (The Authoritative Protocol)

This route constructs the pyrazole ring after the N-ethyl group is already in place, ensuring 100% regioselectivity for the exocyclic amine.

Mechanism:

-

Precursor Formation: Reaction of 3-aminocrotononitrile (or acetoacetonitrile) with ethylamine to form 3-(ethylamino)but-2-enenitrile .

-

Cyclization: Condensation of the enaminonitrile with hydrazine hydrate.

Step-by-Step Protocol:

-

Reagents: 3-aminocrotononitrile (1.0 eq), Ethylamine (70% aq. solution, 3.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (Solvent).

-

Step 1 (Transamination): Reflux 3-aminocrotononitrile with excess ethylamine in ethanol for 4–6 hours. Monitor by TLC for the disappearance of starting material. Concentrate to yield the intermediate 3-(ethylamino)but-2-enenitrile.

-

Step 2 (Ring Closure): Dissolve the intermediate in ethanol. Add hydrazine hydrate dropwise at 0°C.

-

Reaction: Heat the mixture to reflux for 3–5 hours.

-

Workup: Cool to room temperature. Concentrate under reduced pressure. The residue is often an oil that solidifies upon standing or trituration with diethyl ether/hexanes.

-

Purification: Recrystallization from EtOAc/Hexane or flash chromatography (DCM:MeOH 95:5).

Route B: Reductive Amination

Useful if starting from the commercially available 5-methyl-1H-pyrazol-3-amine .

-

Reagents: 5-methyl-1H-pyrazol-3-amine, Acetaldehyde, Sodium Triacetoxyborohydride (STAB), DCE/AcOH.

-

Protocol: Treat the amine with acetaldehyde (1.0 eq) in DCE containing 1% AcOH. Stir for 1 hour, then add STAB (1.5 eq).

-

Note: This method may yield dialkylated byproducts (N,N-diethyl) if stoichiometry is not strictly controlled.

Visualization of Synthetic Logic

Figure 1: Regioselective synthesis workflow via the enaminonitrile intermediate, avoiding N-ring alkylation side products.

Medicinal Chemistry Utility

Pharmacophore Features

The N-ethyl-5-methyl-1H-pyrazol-3-amine scaffold is a "privileged structure" in kinase drug discovery.

-

Hinge Binding: The pyrazole nitrogen (N2) and the exocyclic NH often form a bidentate hydrogen bond motif with the hinge region of ATP-binding pockets in kinases (e.g., CDK, p38 MAPK, Aurora kinases).

-

Lipophilic Contact: The 5-methyl group often occupies a small hydrophobic pocket (gatekeeper region), while the N-ethyl group can vector towards the solvent front or interact with the ribose-binding pocket.

Bioisosterism

This moiety often serves as a bioisostere for:

-

Thiazole-2-amines: Similar H-bonding geometry but different electronics.

-

Pyridine-2-amines: The pyrazole is more acidic and offers different solubility profiles.

Safety & Handling

While specific toxicological data for this exact derivative is limited, handling should follow protocols for general aminopyrazoles.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

GHS Signal: Warning.

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aminopyrazoles can darken (oxidize) upon prolonged exposure to air and light.

References

-

BLD Pharm. (2025).[5] N-Ethyl-5-methyl-1H-pyrazol-3-amine Product Specifications. Retrieved from

- Elguero, J., et al. (2000). Tautomerism in Pyrazoles and Related Azoles. Advances in Heterocyclic Chemistry.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 93146, 5-Methyl-1H-pyrazol-3-amine. Retrieved from

-

AA Blocks. (2025). Chemical Catalog: N-Ethyl-5-methyl-1H-pyrazol-3-amine. Retrieved from

-

Organic Chemistry Portal. (2024). Synthesis of Pyrazoles via Condensation of Hydrazines. Retrieved from

Sources

Technical Deep Dive: 3-Amino-5-Methylpyrazole Secondary Amine Derivatives

Executive Summary

3-Amino-5-methylpyrazole (CAS: 31230-17-8) acts as a privileged scaffold in medicinal chemistry, primarily serving as a bioisostere for the adenine ring of ATP. Its derivatives are critical in the development of kinase inhibitors (e.g., Tozasertib/VX-680 , Barasertib ) targeting Aurora kinases, CDKs, and JAKs.

This guide addresses the primary synthetic bottleneck: regioselective functionalization . The molecule’s annular tautomerism (3-amino-1H vs. 5-amino-1H) creates competing nucleophilic sites (exocyclic amine vs. ring nitrogens), often leading to complex mixtures during direct alkylation. This document details high-fidelity protocols for synthesizing secondary amine derivatives —specifically distinguishing between N-alkyl (reductive amination) and N-aryl (Buchwald-Hartwig/SNAr) architectures.

Chemical Fundamentals & Reactivity Profile

The Tautomerism Challenge

The 3-amino-5-methylpyrazole scaffold exists in a dynamic equilibrium. In solution, the tautomeric ratio dictates reactivity.

-

Form A (5-amino-1H-pyrazole): The exocyclic amine is less nucleophilic due to conjugation with the imine-like ring nitrogen.

-

Form B (3-amino-1H-pyrazole): The exocyclic amine is more "aniline-like" but competes with the highly nucleophilic ring nitrogen (N1).

Critical Insight: Direct alkylation with alkyl halides typically results in poly-alkylation, predominantly at the ring nitrogen (N1). To access secondary exocyclic amines, one must use methods that bypass SN2 mechanisms or use transient protecting groups.

Caption: Dynamic equilibrium between 3-amino and 5-amino tautomers. The 3-amino form is the requisite pharmacophore for hinge-binding in kinase domains.

Synthetic Architectures: Decision Matrix

To synthesize secondary amine derivatives, select the protocol based on the desired R-group (Alkyl vs. Aryl/Heteroaryl).

Caption: Synthetic decision tree. Choice of method is dictated by the electrophilicity and steric demand of the coupling partner.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Synthesis of N-Alkyl Derivatives)

Context: Direct alkylation fails due to over-alkylation. Reductive amination using Titanium(IV) isopropoxide is the industry standard for forcing the formation of the imine intermediate while suppressing ring methylation.

Reagents:

-

3-Amino-5-methylpyrazole (1.0 equiv)

-

Aldehyde (1.1 equiv)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equiv)

-

Solvent: Anhydrous THF or DCE.

Step-by-Step Methodology:

-

Imine Formation: In a flame-dried flask under Argon, dissolve 3-amino-5-methylpyrazole in anhydrous THF (0.2 M).

-

Add Ti(OiPr)₄ followed by the aldehyde. Stir at ambient temperature for 6–12 hours. Note: The solution will turn slightly viscous. Ti(IV) acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine.

-

Reduction: Dilute the mixture with absolute ethanol (equal volume to THF). Add NaBH(OAc)₃ portion-wise.[1] Stir for 12 hours.

-

Quench: Quench with 1N NaOH (do not use acidic quench immediately, as it may hydrolyze unreacted imine). A white precipitate (TiO₂) will form.

-

Workup: Filter through a Celite pad. Extract the filtrate with EtOAc. Wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (DCM/MeOH/NH₃ gradient).

Protocol B: Buchwald-Hartwig Amination (Synthesis of N-Aryl Derivatives)

Context: Used when the coupling partner is an unactivated aryl bromide/chloride.

Reagents:

-

3-Amino-5-methylpyrazole (1.2 equiv)

-

Aryl Bromide (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: BINAP or Xantphos (7.5 mol%)

-

Base: Cs₂CO₃ (2.0 equiv) - Crucial: Stronger bases like NaOtBu can deprotonate the pyrazole NH, poisoning the catalyst.

-

Solvent: Toluene or 1,4-Dioxane (degassed).

Methodology:

-

Pre-complexation: Charge the flask with Pd(OAc)₂ and BINAP. Add solvent and stir at room temperature for 15 mins to form the active catalyst species (L₂Pd).

-

Addition: Add the aryl bromide, 3-amino-5-methylpyrazole, and Cs₂CO₃.

-

Reaction: Heat to 100°C for 12–18 hours under inert atmosphere.

-

Workup: Cool to RT, filter through Celite, and concentrate.

-

Purification: Recrystallization is often preferred over column chromatography for these highly polar derivatives.

Protocol C: SNAr Displacement (Synthesis of Kinase Inhibitor Cores)

Context: Specific for synthesizing drugs like Tozasertib . The electrophile is typically a 2,4-dichloropyrimidine.

Reagents:

-

3-Amino-5-methylpyrazole (1.0 equiv)

-

4,6-Dichloropyrimidine (1.0 equiv)

-

Base: DIPEA (2.5 equiv)

-

Solvent: n-Butanol or DMF.

Methodology:

-

Dissolve reactants in n-Butanol.

-

Heat to 90–110°C. The reaction is driven by the nucleophilicity of the exocyclic amine attacking the C4 position of the pyrimidine.

-

Selectivity Note: The exocyclic amine is more nucleophilic than the ring nitrogen toward sp2 carbons (unlike sp3 carbons where ring N-alkylation competes).

-

Precipitate the product by cooling and adding water.

Medicinal Chemistry Applications: Structure-Activity Relationship (SAR)

The Hinge Binding Motif

In kinase inhibitors, the 3-amino-5-methylpyrazole moiety functions as a bidentate hydrogen bond donor/acceptor system.

-

Pyridine-like Ring N (N2): Accepts a H-bond from the backbone NH of the kinase hinge region (e.g., Glu/Leu residues).

-

Exocyclic NH: Donates a H-bond to the backbone Carbonyl of the hinge.

Case Study: Tozasertib (VX-680)

Tozasertib utilizes the 3-amino-5-methylpyrazole group linked to a pyrimidine.

-

Role of Methyl Group: The 5-methyl group fills a small hydrophobic pocket (gatekeeper region), improving selectivity for Aurora kinases over other kinases with larger gatekeeper residues.

-

Secondary Amine Linker: Provides the correct vector for the pyrazole to orient into the ATP binding site while allowing the rest of the molecule (the "tail") to extend into the solvent-exposed region.

Data Summary: Reaction Efficiency Comparison

| Method | Target R-Group | Primary Challenge | Solution | Typical Yield |

| Direct Alkylation | Alkyl | Poly-alkylation (N1, N2, N-exo) | Avoid. Use Reductive Amination. | <20% (Pure) |

| Reductive Amination | Alkyl / Benzyl | Slow imine formation | Add Ti(OiPr)₄ as Lewis Acid. | 65–85% |

| Buchwald-Hartwig | Aryl (Unactivated) | Catalyst poisoning by pyrazole NH | Use Cs₂CO₃ (weaker base) & bidentate ligands. | 50–75% |

| SNAr | Heteroaryl (Activated) | Regioselectivity | Use polar protic solvent (n-BuOH) + Heat. | 70–90% |

References

-

Buchwald-Hartwig Coupling Mechanism & Ligands

-

Buchwald-Hartwig Amination - Wikipedia. Available at: [Link]

-

-

Kinase Inhibitor Design (Tozasertib/VX-680)

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. Available at: [Link]

-

- Process for the preparation of 3-amino-5-methylpyrazole (EP0623600A1).

-

Regioselectivity in Aminopyrazoles

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available at: [Link]

-

-

Reductive Amination General Procedures

-

Hitchhiker's Guide to Reductive Amination. Available at: [Link]

-

Sources

Physicochemical Profiling & Structural Dynamics of N-Alkylated Aminopyrazoles

[1]

Executive Summary

N-alkylated aminopyrazoles represent a privileged scaffold in medicinal chemistry, serving as the core architecture for numerous kinase inhibitors (e.g., p38 MAPK, Btk) and GPCR ligands.[1] The critical challenge in working with this class lies in the annular tautomerism of the parent aminopyrazole, which leads to distinct regioisomers (N1-alkyl-3-amino vs. N1-alkyl-5-amino) upon alkylation.[2] These isomers exhibit divergent physicochemical profiles—ranging from solubility (LogP/LogD) to hydrogen-bond donor/acceptor capabilities—that directly impact bioavailability and target engagement.[2] This guide provides a technical analysis of these properties, methods for their rigorous characterization, and protocols for their controlled synthesis.

Structural Dynamics & Regiochemistry

The fundamental complexity of aminopyrazoles arises from the prototropic tautomerism of the parent ring. In unsubstituted aminopyrazoles, the proton oscillates between N1 and N2, creating an equilibrium between the 3-amino and 5-amino forms.

-

Thermodynamics: In the gas phase and non-polar solvents, the 3-amino-1H-pyrazole tautomer is generally more stable (approx. 10 kJ/mol) due to the absence of steric repulsion between the adjacent amino group and the N-H proton.

-

The "Freezing" Effect: Alkylation at the ring nitrogen "freezes" the tautomeric state, generating two distinct, non-interconvertible regioisomers:

Visualization: Tautomerism & Alkylation Pathways[1]

Figure 1: The annular tautomerism of the parent scaffold and the subsequent "freezing" into distinct regioisomers upon N-alkylation.

Physicochemical Profiling

The physical properties of these isomers differ significantly due to the spatial arrangement of the exocyclic amine relative to the N-alkyl group.

Solubility & Lipophilicity (LogP/LogD)

N-alkylation dramatically alters the solvation shell of the pyrazole core.

-

Lipophilicity Trends: N-alkylation increases LogP by approximately 0.5–0.7 units per methylene group added.[2]

-

Isomer Differentiation:

-

5-AP Isomers: Often exhibit slightly higher water solubility (lower LogP) than their 3-AP counterparts if the amino group can participate in intramolecular hydrogen bonding with functional groups on the N-alkyl chain (e.g., if the alkyl chain contains a carbonyl).[2] In simple alkyl derivatives, the 5-AP isomer often has a larger dipole moment due to the alignment of the lone pairs, leading to higher polarity.

-

Data Point: For 1-methyl-5-aminopyrazole, calculated LogP is ~0.002, while LogS (water solubility) is high (approx -2.16 log mol/L).[2]

-

Thermal Properties (Melting Point)[3]

-

H-Bonding Disruption: Unsubstituted aminopyrazoles have high melting points (>150°C) due to extensive intermolecular hydrogen bonding networks (catemers). N-alkylation removes the H-bond donor site on the ring, typically lowering the melting point by 50–80°C.

-

Regioisomer Trends: The 3-AP and 5-AP isomers often crystallize in different space groups.[2]

-

Example: In specific Michael addition derivatives, N1-alkylated products have shown melting points of 75–76°C , while their regioisomers or slightly modified analogs crystallize at 86–87°C .

-

Guidance: Do not rely on MP alone for identification; the values are often too close.

-

Acid-Base Profile (pKa)

Aminopyrazoles are weak bases.[2]

-

Site of Protonation: Protonation typically occurs at the exocyclic amino group first, followed by the ring nitrogen (N2).

-

Basicity: The pKa of the conjugate acid is typically in the range of 3.5 – 4.5 . The electron-donating alkyl group at N1 slightly increases basicity compared to the parent, but the effect is subtle.

Spectral Characterization: Distinguishing Isomers

Correctly assigning the N1 vs. N2 position is the most frequent stumbling block. Nuclear Overhauser Effect (NOE) spectroscopy is the gold standard.

NMR Diagnostics

| Feature | 1-Alkyl-3-aminopyrazole (Distal) | 1-Alkyl-5-aminopyrazole (Proximal) |

| NOE Signal | Strong NOE between N-Alkyl protons and H-5 (ring proton).[2] | Strong NOE between N-Alkyl protons and NH₂ (exocyclic) or substituent at C5.[2] |

| ¹H NMR (Ring) | H-5 is often more deshielded.[2] | H-3 is often more shielded.[2] |

| ¹³C NMR (C3/C5) | C3-NH₂ carbon typically ~155-160 ppm.[2] | C5-NH₂ carbon typically ~145-150 ppm.[2] |

| ¹⁵N NMR | N1 (alkylated) is shielded (~-170 ppm). | N1 (alkylated) is shielded (~-170 ppm). |

Decision Logic for Assignment

Figure 2: Logical workflow for distinguishing aminopyrazole regioisomers using NOE spectroscopy.

Experimental Protocols

Protocol 1: Regioselective Synthesis via Michael Addition

Context: Direct alkylation of aminopyrazoles with alkyl halides often yields mixtures (approx. 60:40 to 80:20 favoring 3-AP).[2] For high fidelity, Michael addition to acrylates is preferred for specific N1-alkyl derivatives.[2]

Reagents: 3-Aminopyrazole (1.0 eq), Ethyl Acrylate (1.1 eq), Base (optional, e.g., catalytic DBU or K₂CO₃), Solvent (Ethanol or DMSO).

-

Preparation: Dissolve 3-aminopyrazole in DMSO (0.5 M concentration).

-

Addition: Add ethyl acrylate dropwise at room temperature.

-

Reaction: Stir at 25°C for 4–12 hours.

-

Note: In the absence of strong base, the reaction is kinetically controlled to favor the 1-alkyl-3-amino isomer (N1 attack) due to the nucleophilicity of the pyrazole N1.

-

-

Workup: Dilute with water, extract with EtOAc.

-

Purification: Recrystallize from EtOAc/Hexanes.

-

Validation: Check MP (Target: ~75°C for ethyl ester derivative) and ¹H NMR (verify NOE between N-CH₂ and H-5).

Protocol 2: Chromatographic Separation of Isomers

When mixtures occur, they can be separated due to their dipole differences.

-

Stationary Phase: Silica Gel (standard phase).

-

Mobile Phase: DCM:MeOH (95:5 to 90:10) or EtOAc:Hexanes (variable gradient).

-

Insight: The 5-amino isomer (proximal) is often more polar and elutes later on normal phase silica due to higher interaction with the stationary phase, though this can invert depending on the specific N-alkyl substituent.

-

-

Detection: UV at 254 nm. Aminopyrazoles are UV active.

References

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. Journal of Organic Chemistry, 2022. Available at: [Link]

-

Structure and IR Spectra of 3(5)-Aminopyrazoles. PMC, 2021. Available at: [Link]

-

Chemical Properties of 1-methyl-5-aminopyrazole. Cheméo. Available at: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI, 2023.[3] Available at: [Link]

Solubility Profile of N-ethyl-5-methyl-1H-pyrazol-3-amine in Organic Solvents: A Methodological and Interpretive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the principles and methodologies for determining and understanding the solubility profile of N-ethyl-5-methyl-1H-pyrazol-3-amine in a range of organic solvents. While specific experimental data for this compound is not publicly available, this document serves as a detailed roadmap for researchers to establish this crucial dataset. We will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols, and discuss the interpretation of the resulting data. This guide is designed to equip researchers with the necessary knowledge to confidently and accurately characterize the solubility of this and other novel chemical entities.

Introduction to N-ethyl-5-methyl-1H-pyrazol-3-amine and the Imperative of Solubility Profiling

N-ethyl-5-methyl-1H-pyrazol-3-amine belongs to the pyrazole class of heterocyclic compounds, which are a cornerstone in medicinal chemistry due to their wide range of biological activities.[1] The specific substitution pattern of an ethyl group at the N1 position, a methyl group at C5, and an amine group at C3 suggests a molecule with a nuanced polarity and hydrogen bonding capability. These features are critical in its interactions with biological targets and, just as importantly, with the solvents used throughout its lifecycle.

A comprehensive solubility profile is indispensable for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization to ensure optimal yield and purity.

-

Formulation Science: Developing stable and effective dosage forms, as solubility directly impacts dissolution rate and bioavailability.

-

Preclinical Studies: Preparing solutions for in vitro and in vivo assays, where inaccurate solubility data can lead to misleading results.

This guide will, therefore, focus on the "how-to" and "why" of solubility determination, providing a robust framework for generating reliable and reproducible data.

Theoretical Framework: Predicting the Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces. The overall solubility of N-ethyl-5-methyl-1H-pyrazol-3-amine is a composite of the contributions from its distinct structural motifs.

Key Molecular Features Influencing Solubility:

-

Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms. The aromaticity contributes to van der Waals interactions, while the nitrogen atoms can act as hydrogen bond acceptors.

-

Amine Group (-NH2): This is a primary amine, capable of acting as both a hydrogen bond donor and acceptor. It significantly increases the polarity of the molecule and is a key site for interaction with polar solvents.[2] As a basic functional group, its solubility can be highly dependent on the pH of the medium, readily forming more soluble salts in acidic conditions.

-

N-ethyl and C-methyl Groups: These alkyl substituents are nonpolar and contribute to the lipophilicity of the molecule. They will favor interactions with less polar solvents through van der Waals forces.

Solvent Classification and Predicted Interactions:

Organic solvents are broadly classified based on their polarity and hydrogen bonding capabilities.[3]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have a hydrogen atom attached to an electronegative atom and can act as both hydrogen bond donors and acceptors. Due to the presence of the amine group, N-ethyl-5-methyl-1H-pyrazol-3-amine is expected to exhibit good solubility in these solvents.

-

Dipolar Aprotic Solvents (e.g., Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess a large dipole moment but lack an O-H or N-H bond. They are effective at solvating polar molecules. High solubility is anticipated in this class of solvents, particularly in those with strong hydrogen bond accepting capabilities like DMSO and DMF.[3]

-

Nonpolar Aprotic Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and are not capable of significant hydrogen bonding. The solubility of the target compound is expected to be low in these solvents due to the polarity imparted by the amine and pyrazole groups.[3]

The following diagram illustrates the logical relationship between the molecular structure and its predicted solubility.

Sources

Methodological & Application

Reductive amination protocols for 3-amino-5-methylpyrazole with acetaldehyde

Application Note: High-Fidelity Reductive Amination of 3-Amino-5-Methylpyrazole with Acetaldehyde

-Ethylation of 3-Amino-5-MethylpyrazoleAbstract & Strategic Context

The reductive alkylation of 3-amino-5-methylpyrazole (CAS: 31230-17-8) is a pivotal transformation in the synthesis of fragment-based kinase inhibitors and heterocyclic building blocks. While reductive amination is a standard organic operation, this specific substrate-reagent pair presents three distinct challenges:

-

Reagent Volatility: Acetaldehyde (bp 20.2°C) is difficult to dispense accurately and prone to evaporative loss, leading to stoichiometry errors.

-

Regioselectivity: The substrate possesses three nucleophilic nitrogens (two annular, one exocyclic).

-

Chemo-stability: Acetaldehyde is prone to self-aldol condensation or polymerization (paraldehyde formation) under uncontrolled pH.

This guide provides a validated Sodium Triacetoxyborohydride (STAB) protocol designed to maximize mono-ethylation selectivity at the exocyclic amine while suppressing ring alkylation and over-alkylation.

Mechanistic Insight & Chemoselectivity

To ensure reproducibility, one must understand the competing pathways.

-

Tautomeric Equilibrium: 3-amino-5-methylpyrazole exists in equilibrium between the 1H- and 2H-tautomers. While direct alkylation (using Et-I) often results in a mixture of ring alkylation (N1/N2) and exocyclic alkylation, reductive amination is highly selective for the exocyclic amine.

-

The Selectivity Filter: Aldehydes react reversibly with the exocyclic primary amine to form a hemiaminal and subsequently an imine (Schiff base). The ring nitrogens are part of an aromatic system and are significantly less likely to form stable exocyclic iminium species under these mild conditions.

-

The Reducing Agent: We utilize Sodium Triacetoxyborohydride (STAB).[1] Unlike Sodium Borohydride (

), STAB is less basic and reacts negligibly with the aldehyde itself, preferentially reducing the protonated imine species.

Visualizing the Pathway

Figure 1: Mechanistic pathway highlighting the critical iminium reduction step.

Experimental Protocols

Method A: The STAB Protocol (Recommended)

Best for: Small to mid-scale synthesis (100 mg to 50 g), high functional group tolerance.

Reagents:

-

Substrate: 3-Amino-5-methylpyrazole (1.0 eq)

-

Reagent: Acetaldehyde (1.2 – 1.5 eq) [Handle Cold]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

-

Catalyst: Acetic Acid (AcOH) (1.0 eq)

Step-by-Step Procedure:

-

Preparation (T = 0 min):

-

In a flame-dried round-bottom flask under

, dissolve 3-amino-5-methylpyrazole (1.0 eq) in DCE (0.2 M concentration). -

Add Acetic Acid (1.0 eq). Note: AcOH catalyzes imine formation and buffers the basicity of the pyrazole.

-

Cool the solution to 0°C using an ice bath. Critical: This prevents acetaldehyde evaporation upon addition.

-

-

Imine Formation (T = 15 min):

-

Add Acetaldehyde (1.2 eq) slowly via syringe. If using pure acetaldehyde, ensure the syringe and needle are pre-cooled if possible.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes.

-

Checkpoint: The solution may turn slightly yellow/orange, indicating imine formation.

-

-

Reduction (T = 1.5 h):

-

Cool the mixture back to 0°C (optional but recommended to control exotherm).

-

Add STAB (1.5 eq) portion-wise over 10 minutes. Caution: Mild gas evolution (

) may occur. -

Remove ice bath and stir at RT for 4–16 hours.

-

-

Monitoring:

-

Monitor via LCMS or TLC (10% MeOH in DCM). Look for the disappearance of the starting amine (polar) and the appearance of the mono-ethyl product (slightly less polar).

-

Note on Di-alkylation: If di-ethylation is observed, reduce the acetaldehyde equivalents to 1.0 eq in future runs and use the "Stepwise Addition" modification.

-

-

Workup:

-

Quench with saturated aqueous

(pH ~8-9). Stir vigorously for 20 minutes to break down boron complexes. -

Extract with DCM (

). -

Special Note for Pyrazoles: If the product remains in the aqueous phase (due to amphoteric nature), salt the aqueous layer with NaCl and use a 3:1 CHCl3:IPA mixture for extraction.

-

Dry over

, filter, and concentrate.[2]

-

Method B: Catalytic Hydrogenation (Green Alternative)

Best for: Large scale (>50 g) where boron waste is a concern.

-

Dissolve amine (1.0 eq) and acetaldehyde (1.2 eq) in Ethanol.

-

Add 10 wt% Pd/C (5-10% loading).

-

Stir under

atmosphere (balloon pressure is usually sufficient) for 12 hours. -

Risk: This method is less selective and may reduce the pyrazole ring if high pressure/temperature is used. Stick to 1 atm and RT.

Data Summary & Decision Matrix

Table 1: Reducing Agent Comparison

| Parameter | STAB ( | Cyanoborohydride ( | Borohydride ( |

| Selectivity | High (Reduces imine > aldehyde) | High | Low (Reduces aldehyde fast) |

| Toxicity | Low (Boric acid byproduct) | High (Cyanide byproduct) | Low |

| pH Range | Acidic/Neutral (Self-buffering) | Needs pH 4-6 adjustment | Basic |

| Recommendation | Primary Choice | Legacy/Special cases only | Not recommended for this substrate |

Workflow Optimization Decision Tree

Figure 2: Decision logic for reaction monitoring and optimization.

Critical Troubleshooting & "Tips from the Bench"

-

The "Gummy" Workup: STAB reactions can generate viscous boron-amine complexes during quenching.

-

Solution: If the layers don't separate, add solid Potassium Sodium Tartrate (Rochelle's Salt) and stir for 1 hour. This chelates the boron and clarifies the layers.

-

-

Acetaldehyde Handling:

-

Problem: Acetaldehyde boils in the pipette.

-

Solution: Pre-cool the acetaldehyde bottle in the fridge. Use a chilled syringe. Alternatively, use Paraldehyde with an acid catalyst (depolymerizes in situ), though this is harder to control stoichiometrically.

-

-

Purification:

-

Aminopyrazoles often streak on silica. Use DCM:MeOH:NH4OH (90:9:1) as the eluent to keep the amine free-based and improve peak shape.

-

References

-

Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][6][7][8]J. Org.[1][3][9] Chem. 1996, 61, 3849–3862.[1][3][7]

-

Bar-Haim, G. ; Kol, M. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.[10]Org.[3] Lett. 2004, 6, 3549–3551.[10]

-

Dangerfield, E. M. ; et al. Amine synthesis by reductive amination.[3]J. Org.[1][3][9] Chem. 2010, 75, 5470-5477.[3]

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. rsc.org [rsc.org]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Selected Electrosynthesis of 3-Aminopyrazoles from α,β-Alkynic Hydrazones and Secondary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]

Application Note: Selective Mono-Ethylation of 5-Methyl-1H-pyrazol-3-amine

This Application Note and Protocol guide is structured to address the specific challenges of mono-alkylating a heteroaromatic amine with multiple nucleophilic sites.

Executive Summary & Strategic Rationale

The mono-alkylation of 5-methyl-1H-pyrazol-3-amine (also known as 3-amino-5-methylpyrazole) presents a classic chemoselectivity challenge in heterocyclic synthesis. The substrate possesses three distinct nucleophilic sites:

-

The Exocyclic Amine (

): The desired target for ethylation. -

The Ring Nitrogens (

): Highly susceptible to alkylation due to tautomerism ( -

Over-Alkylation Risk: Primary amines readily undergo dialkylation with simple alkyl halides (e.g., ethyl iodide) due to the increased nucleophilicity of the secondary amine product.

Direct alkylation using ethyl halides and base is strongly discouraged as it invariably yields a complex mixture of

This guide details two superior protocols to ensure high fidelity mono-ethylation:

-

Protocol A (Reductive Amination): The preferred high-throughput method using acetaldehyde and a mild borohydride reductant.

-

Protocol B (Acylation-Reduction): The robust "process chemistry" route utilizing acetylation followed by hydride reduction, guaranteeing mono-selectivity.

Mechanistic Pathway & Logic

The following diagram illustrates the competing pathways and the logic behind the selected protocols.

Figure 1: Reaction logic flow comparing direct alkylation (red) with recommended reductive protocols (green/yellow).

Protocol A: Reductive Amination (Recommended)

This method is preferred for its operational simplicity and mild conditions. It relies on the formation of an imine (Schiff base) with acetaldehyde, which is selectively reduced in situ.[1] The use of Sodium Triacetoxyborohydride (STAB) is critical as it is less basic and reduces imines faster than aldehydes, preventing side reactions.[1]

Materials

-

Substrate: 5-Methyl-1H-pyrazol-3-amine (1.0 equiv)

-

Reagent: Acetaldehyde (1.0 - 1.1 equiv)

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Additive: Acetic Acid (1.0 equiv) - Catalyzes imine formation.

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-1H-pyrazol-3-amine (10 mmol, 0.97 g) in anhydrous DCE (40 mL).

-

Imine Formation: Add Acetic Acid (10 mmol, 0.6 mL) followed by Acetaldehyde (10-11 mmol, ~0.6 mL).

-

Note: Acetaldehyde is volatile (bp 20°C). Pre-cool the syringe or use a solution of acetaldehyde in DCE if available.

-

-

Equilibration: Stir the mixture at Room Temperature (RT) for 30–60 minutes under Nitrogen/Argon. This allows the hemiaminal/imine equilibrium to establish.

-

Reduction: Cool the mixture to 0°C in an ice bath. Add STAB (15 mmol, 3.18 g) portion-wise over 10 minutes.

-

Observation: Mild gas evolution may occur.

-

-

Reaction: Remove the ice bath and stir at RT for 4–12 hours. Monitor by LCMS or TLC (System: 10% MeOH in DCM).

-

Checkpoint: Look for the disappearance of the starting amine (

) and formation of the mono-ethyl product (

-

-

Quench: Quench the reaction by adding saturated aqueous

solution (30 mL). Stir vigorously for 15 minutes until gas evolution ceases. -

Workup: Extract the aqueous layer with DCM (

). Combine organic layers, wash with brine, dry over -

Purification: If necessary, purify via flash chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1%

).

Protocol B: Acylation-Reduction (High Purity)

This method is ideal when absolute mono-selectivity is required or if the reductive amination yields difficult-to-separate mixtures. It is a two-step sequence: Acetylation to "lock" the amine, followed by reduction of the carbonyl.

Step 1: Selective N-Acetylation

-

Dissolve 5-methyl-1H-pyrazol-3-amine (10 mmol) in Ethyl Acetate (30 mL).

-

Add Acetic Anhydride (11 mmol, 1.12 g) dropwise at 0°C.

-

Stir at RT for 2 hours. The exocyclic amine is significantly more nucleophilic than the ring nitrogens, forming the acetamide

-(5-methyl-1H-pyrazol-3-yl)acetamide. -

Filter the precipitated solid (acetamide is often less soluble) or concentrate and recrystallize from EtOH/EtOAc.

Step 2: Amide Reduction[1][2]

-

Suspend the acetamide intermediate (10 mmol) in anhydrous THF (50 mL) under Argon.

-

Carefully add Lithium Aluminum Hydride (LiAlH4) (2.5 equiv) as a solution (e.g., 2.0 M in THF) or solid portions at 0°C.

-

Safety: LiAlH4 reacts violently with moisture.

-

-

Heat the mixture to reflux (66°C) for 4–6 hours.

-

Fieser Workup: Cool to 0°C. Carefully add:

- mL Water

- mL 15% NaOH[1]

- mL Water

-

(Where

= grams of LiAlH4 used).

-

Filter the granular white precipitate through Celite.

-

Concentrate the filtrate to obtain the N-ethyl-5-methyl-1H-pyrazol-3-amine .

Comparative Data & Troubleshooting

| Parameter | Direct Alkylation (EtI) | Reductive Amination (Protocol A) | Acylation-Reduction (Protocol B) |

| Mono-Selectivity | Poor (<30%) | High (85-95%) | Excellent (>98%) |

| Ring Alkylation | High Risk | Low Risk | Minimal Risk |

| Reaction Time | 2-4 hours | 6-12 hours | 2 Days (2 steps) |

| Scalability | Low (purification bottleneck) | High | Medium (LiAlH4 handling) |

| Primary Pitfall | Dialkylation | Residual unreacted aldehyde | Moisture sensitivity |

Troubleshooting Tips:

-

Over-alkylation in Protocol A: If dialkylation is observed, ensure the aldehyde is added slowly and strictly limit stoichiometry to 1.0 equiv.

-

Solubility: 3-aminopyrazoles can be polar.[2] If solubility in DCE is poor, use Methanol (MeOH) as the solvent, but switch the reductant to Sodium Cyanoborohydride (

) (requires pH adjustment to ~5-6 with acetic acid) or

References

-

Reductive Amination General Methodology

-

Aminopyrazole Reactivity & Acylation

-

Selective N-Alkylation Strategies

-

Properties of 3-Amino-5-methylpyrazole

-

Sigma-Aldrich Product Specification & Safety Data.

-

Sources

Application Notes and Protocols: N-ethyl-5-methyl-1H-pyrazol-3-amine as a Versatile Ligand for Metal Complex Synthesis

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and material scientists on the utilization of N-ethyl-5-methyl-1H-pyrazol-3-amine as a versatile ligand in coordination chemistry. Pyrazole derivatives are a cornerstone in the design of metal complexes due to their adaptable coordination modes and the tunable electronic and steric properties they impart.[1][2] This guide details a plausible synthetic route for the N-ethyl-5-methyl-1H-pyrazol-3-amine ligand, provides a general protocol for the synthesis of its transition metal complexes, outlines essential characterization techniques, and discusses potential high-impact applications in catalysis and drug development.

Introduction: The Significance of Substituted Pyrazole-Amine Ligands

Pyrazole-based ligands have become indispensable tools in supramolecular and coordination chemistry.[1] Their ability to act as neutral monodentate ligands or as anionic bridging pyrazolates upon deprotonation allows for the construction of a vast array of molecular architectures.[2] The introduction of an amino group at the 3-position and alkyl substituents on the ring and the amino nitrogen, as in N-ethyl-5-methyl-1H-pyrazol-3-amine, creates a bidentate or bridging ligand with finely tuned properties.

The key structural features of this ligand are:

-

Pyrazole Core: The aromatic ring with two adjacent nitrogen atoms provides the primary coordination site (the pyridine-like N2 atom).[3]

-

3-Amino Group: The exocyclic amino group offers a second coordination site, enabling chelation to a metal center, which typically enhances the stability of the resulting complex.

-

5-Methyl Group: This group provides a moderate steric influence and can modulate the electronic properties of the pyrazole ring.

-

N-Ethyl Group: This substituent adds further steric bulk near the coordination sphere, which can be critical for influencing the geometry of the metal complex and the selectivity of its catalytic activity.

These features make N-ethyl-5-methyl-1H-pyrazol-3-amine an attractive candidate for developing novel metal complexes with applications ranging from homogeneous catalysis to the design of new therapeutic agents.[4][5]

Ligand Synthesis & Characterization

While N-ethyl-5-methyl-1H-pyrazol-3-amine is not extensively documented, a robust synthesis can be designed from its precursor, 5-methyl-1H-pyrazol-3-amine[6], via reductive amination. This method is often preferred over direct alkylation to minimize the risk of over-alkylation or alkylation on the pyrazole ring nitrogens.

Protocol 1: Synthesis of N-ethyl-5-methyl-1H-pyrazol-3-amine

Principle: This two-step protocol involves the formation of an imine intermediate by reacting 5-methyl-1H-pyrazol-3-amine with acetaldehyde, followed by in-situ reduction to the secondary amine using a mild reducing agent like sodium borohydride (NaBH₄).

Materials:

-

5-methyl-1H-pyrazol-3-amine (3-Amino-5-methylpyrazole)[6]

-

Acetaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis, magnetic stirrer, and ice bath

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-methyl-1H-pyrazol-3-amine (1.0 g, 10.3 mmol) in 30 mL of anhydrous methanol. Cool the solution to 0 °C in an ice bath with stirring.

-

Imine Formation: Slowly add acetaldehyde (0.69 mL, 12.4 mmol, 1.2 equivalents) to the cooled solution. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Reduction: Re-cool the mixture to 0 °C. In small portions, carefully add sodium borohydride (0.47 g, 12.4 mmol, 1.2 equivalents) over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding 20 mL of water. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with dichloromethane (3 x 30 mL). Combine the organic layers and wash with a saturated NaHCO₃ solution (20 mL) followed by brine (20 mL).

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain N-ethyl-5-methyl-1H-pyrazol-3-amine as a pure solid or oil.

Caption: Workflow for the synthesis of N-ethyl-5-methyl-1H-pyrazol-3-amine.

Expected Characterization Data

The synthesized ligand should be characterized thoroughly to confirm its identity and purity.

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Signals for pyrazole C-H proton (~5.8 ppm), N-H protons (broad), ethyl group (quartet ~3.2 ppm, triplet ~1.2 ppm), and methyl group (~2.2 ppm). | Confirms the presence of all key functional groups and their connectivity. |

| ¹³C NMR | Resonances for pyrazole carbons, ethyl carbons, and methyl carbon. | Verifies the carbon skeleton of the molecule. |

| FT-IR (cm⁻¹) | N-H stretching bands (~3300-3400), C-H stretching (~2850-2950), C=N and C=C stretching of the pyrazole ring (~1550-1650). | Confirms the presence of amine and pyrazole functional groups. |

| Mass Spec (ESI+) | A peak corresponding to [M+H]⁺ at m/z = 126.10.[7] | Confirms the molecular weight of the synthesized ligand. |

Synthesis and Characterization of Metal Complexes

This ligand is expected to form stable complexes with a variety of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II).[8][9] The following is a general protocol that can be adapted based on the specific metal salt and desired coordination geometry.

Protocol 2: General Synthesis of a [M(L)₂Cl₂] Complex

Principle: A metal(II) chloride salt is reacted with two equivalents of the ligand in a suitable solvent. The resulting complex often precipitates from the solution upon formation or cooling.

Materials:

-

N-ethyl-5-methyl-1H-pyrazol-3-amine (Ligand, L)

-

Metal(II) chloride hydrate (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O)

-

Ethanol or Methanol

-

Diethyl ether

-

Standard reflux and filtration apparatus

Procedure:

-

Ligand Solution: Dissolve the ligand (2.0 mmol) in 15 mL of ethanol in a 50 mL round-bottom flask. Heat the solution gently if required.

-

Metal Salt Solution: In a separate flask, dissolve the metal(II) chloride salt (1.0 mmol) in 10 mL of ethanol.

-

Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

-

Reaction: Stir the resulting mixture at room temperature for 30 minutes, then heat to reflux for 2-4 hours. A color change or precipitation of a solid should be observed.

-

Isolation: Cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol, followed by diethyl ether to facilitate drying.

-

Drying: Dry the complex in a vacuum desiccator.

Caption: General workflow for the synthesis of a metal complex.

Characterization of the Metal Complex

Characterization is crucial to confirm coordination and determine the structure of the complex.

| Technique | Expected Observations | Interpretation |

| FT-IR (cm⁻¹) | Shift in the N-H and C=N vibrational frequencies compared to the free ligand. Appearance of new low-frequency bands corresponding to M-N bonds.[2] | Confirms the coordination of the ligand to the metal center. |

| UV-Vis Spectroscopy | Appearance of d-d transition bands in the visible region for colored complexes (e.g., Cu(II), Ni(II), Co(II)).[2] | Provides information about the electronic structure and coordination geometry of the metal center. |

| Elemental Analysis | Experimental percentages of C, H, and N should match the calculated values for the proposed formula (e.g., [M(C₆H₁₁N₃)₂Cl₂]). | Confirms the stoichiometry of the complex. |

| X-ray Crystallography | N/A | Provides the definitive three-dimensional structure, including bond lengths, bond angles, and overall coordination geometry.[10][11] |

Applications & Future Directions

The unique combination of steric and electronic features in N-ethyl-5-methyl-1H-pyrazol-3-amine makes its metal complexes promising candidates for several advanced applications.

Catalysis

Pyrazole-ligated metal complexes are effective catalysts for a range of organic transformations.[1]

-

Cross-Coupling Reactions: Palladium complexes bearing pyrazole-based ligands have shown high activity in Suzuki and Heck coupling reactions, which are fundamental for C-C bond formation in pharmaceutical and materials synthesis.[12] The steric bulk provided by the ethyl and methyl groups can enhance catalyst stability and influence product selectivity.

-

Hydrogenation/Transfer Hydrogenation: The presence of a potentially protic NH group on the pyrazole ring allows for metal-ligand cooperation, which is beneficial in catalytic cycles like transfer hydrogenation.[5][13] Manganese or iron complexes could be explored for these cost-effective and green chemical processes.[5]

Medicinal Chemistry & Drug Development

Metal complexes offer therapeutic mechanisms that are distinct from purely organic molecules.[4][14]

-

Anticancer Agents: Pyrazole derivatives and their metal complexes have demonstrated significant anticancer activity.[4][15] Copper and zinc complexes, for example, can induce cell death through mechanisms like oxidative stress or interaction with DNA.[14][16] The ligand's structure can be tuned to optimize bioavailability and target specificity.

-

Antimicrobial Agents: Heterocyclic metal complexes are known to possess broad-spectrum antibacterial and antifungal properties.[17][18] The chelation of the metal ion often enhances the antimicrobial activity of the organic ligand.

Caption: Relationship between ligand design, complex properties, and applications.

References

- ACS Omega. (2025, December 22). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review.

- PMC. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.

- PubMed. (2011, October 15). Perspective: the potential of pyrazole-based compounds in medicine.

- RSC Publishing. (2025, November 3). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics.

- New Journal of Chemistry (RSC Publishing). (n.d.). A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation.

- Benchchem. (n.d.). Application Notes and Protocols: 1-Methylpyrazole as a Ligand in Coordination Chemistry.

- ResearchGate. (2025, November 1). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions.

- ResearchGate. (2025, December 16). (PDF) Synthesis, characterization, and dual applications of novel pyrazole-based ligands and their copper(II) complexes: anticancer, antimicrobial, and catalytic properties.

- RSC Publishing. (2022, February 14). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity.

- ACS Publications. (2025, September 17). Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions.

- ResearchGate. (2025, August 6). Transition metal complexes with pyrazole derivatives as ligands.

- JOCPR. (n.d.). Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H- benzo[d]imidazoles: Synthesis and characterization.

- IUCr Journals. (2023, November 15). Crystal structure and Hirshfeld surface analysis of bis(3-aminopyrazole-κN1)bis(3-aminopyrazole-κN2)bis(nitrato-κO)copper(II).

- ResearchGate. (n.d.). Single crystal X‐ray structures of (a) mono‐pyrazole adduct 1, and (b)....

- ChemRxiv. (2025, September 10). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE.

- ResearchGate. (2025, August 5). (PDF) Transition metal complexes with pyrazole based ligands.

- PubChem. (n.d.). 1-ethyl-5-methyl-1h-pyrazol-3-amine.

- Benchchem. (n.d.). Application Notes and Protocols: 3-Methylpyrazole as a Ligand in Coordination Chemistry.

- PMC. (n.d.). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity.

- PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 1-ethyl-5-methyl-1h-pyrazol-3-amine (C6H11N3) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. journals.iucr.org [journals.iucr.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antib ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09027E [pubs.rsc.org]

- 18. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Synthesis of N-Ethyl Pyrazole-Based Schiff Bases

Introduction & Pharmacological Context

The pyrazole pharmacophore is a cornerstone in medicinal chemistry, exhibiting potent anti-inflammatory, antimicrobial, and anticancer properties. Specifically, N-ethyl derivatives (substituted at the N1 position) possess enhanced lipophilicity compared to their N-methyl or N-unsubstituted analogs, improving cell membrane permeability and bioavailability.

The formation of a Schiff base (azomethine,

This Application Note provides a rigorous, field-validated protocol for synthesizing these compounds. We utilize a convergent synthetic strategy: first generating the 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde intermediate via the Vilsmeier-Haack reaction, followed by an acid-catalyzed condensation with primary amines.

Retrosynthetic Analysis & Workflow

To ensure purity and yield, we treat this as a two-phase process. The "Self-Validating" nature of this workflow relies on the distinct physical changes (color and solubility) observed at each critical junction.

Figure 1: Convergent synthetic workflow for N-ethyl pyrazole Schiff bases.

Phase 1: Synthesis of the Aldehyde Intermediate

Target Molecule: 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde

Reagents & Equipment[1]

-

Reagents: Ethylhydrazine oxalate (or hydrochloride), Acetylacetone (2,4-Pentanedione), DMF (Anhydrous), Phosphorus Oxychloride (

), Sodium Acetate. -

Solvents: Ethanol, Dichloromethane (DCM).

-

Equipment: 3-neck round bottom flask, dropping funnel, ice bath, reflux condenser.

Step-by-Step Protocol

Step A: Formation of the Pyrazole Ring

-

Neutralization: If using ethylhydrazine oxalate, dissolve 0.1 mol in ethanol and neutralize with an equimolar amount of NaOH to release the free base. Filter off the salt.[1][2]

-

Addition: To the ethanolic hydrazine solution, add Acetylacetone (0.1 mol) dropwise at

. Why: Exothermic reaction control prevents polymerization. -

Reflux: Heat the mixture to reflux for 4 hours.

-

Isolation: Evaporate solvent under reduced pressure. The residue is 1-ethyl-3,5-dimethylpyrazole (or 3-methyl isomer depending on regioselectivity, usually a mixture dominated by the thermodynamically stable isomer).

Step B: Vilsmeier-Haack Formylation

This is the critical step for introducing the aldehyde handle.

-

Vilsmeier Reagent Prep: In a separate flask, cool DMF (0.3 mol, excess) to

. Add-

Observation: The solution will turn yellow/orange and become viscous (formation of the chloroiminium salt).

-

-

Substrate Addition: Dissolve the pyrazole from Step A in minimum DMF and add it dropwise to the Vilsmeier reagent, maintaining temperature

. -

Heating: Allow to warm to room temperature, then heat to

for 5 hours.-

Checkpoint: TLC (3:1 Hexane:Ethyl Acetate) should show the disappearance of the starting pyrazole.

-

-

Hydrolysis: Pour the reaction mixture onto crushed ice (approx. 200g). Neutralize with saturated Sodium Acetate solution to pH 7-8.

-

Extraction: Extract with DCM (

mL). Dry organic layer over anhydrous -

Purification: Recrystallize from ethanol or purify via column chromatography.

-

Yield Target: 65-80%.

-

Appearance: Pale yellow crystals or oil.

-

Phase 2: Schiff Base Condensation

Target Molecule: (E)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-phenylmethanimine derivatives.

The Role of Glacial Acetic Acid

We utilize Glacial Acetic Acid (AcOH) as a catalyst.[6][4] It serves a dual purpose:

-

Protonation: It protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

-

Dehydration: It assists in the elimination of water from the carbinolamine intermediate.

Caution: Too much acid will protonate the amine (nucleophile), deactivating it. A catalytic amount (pH 4-5) is optimal.

Protocol

-

Preparation: In a 100 mL round bottom flask, dissolve 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (0.01 mol) in Absolute Ethanol (20 mL).

-

Amine Addition: Add the substituted aromatic primary amine (0.01 mol) to the solution.

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid.

-

Reflux: Heat the mixture to reflux for 4-8 hours .

-

Monitoring: Check TLC every hour. The aldehyde spot will disappear, and a new, usually fluorescent or colored spot (the Schiff base) will appear.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour onto crushed ice with vigorous stirring.

-

Precipitation: The Schiff base typically precipitates as a solid.

-

-

Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol .

Mechanistic Visualization

Understanding the acid-catalyzed mechanism is vital for troubleshooting low yields.

Figure 2: Acid-catalyzed mechanism of Schiff base formation.

Data Summary & Troubleshooting

Stoichiometry and Conditions Table

| Component | Molar Ratio | Role | Critical Note |

| Pyrazole Aldehyde | 1.0 | Electrophile | Must be dry; water inhibits reaction. |

| Primary Amine | 1.0 - 1.1 | Nucleophile | Electron-withdrawing groups on amine slow reaction. |

| Glacial Acetic Acid | Catalytic | Catalyst | Do not exceed 5 drops. Excess kills nucleophile. |

| Ethanol/Methanol | Solvent | Medium | Use absolute (anhydrous) to drive equilibrium. |

Troubleshooting Guide

-

Issue: No Precipitate on Cooling.

-

Cause: Product is too soluble in ethanol.

-

Solution: Evaporate 50% of the solvent or add cold water dropwise until turbidity appears, then refrigerate.

-

-

Issue: Low Yield with Nitro-Anilines.

-

Cause: Nitro groups are electron-withdrawing, making the amine a poor nucleophile.

-

Solution: Switch solvent to Toluene and use a Dean-Stark trap to physically remove water, driving the equilibrium forward.

-

-

Issue: Reversion to Starting Materials.

-

Cause: Hydrolysis during workup.

-

Solution: Ensure the workup water is not acidic. Neutralize the acetic acid catalyst before long-term storage.

-

References

-

Vilsmeier-Haack Synthesis of Pyrazole Aldehydes

-

Moustafa A. Gouda, et al. "5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis."[7] ChemInform, 2016.

-

-

Schiff Base Protocol & Catalysis

-

Kate, P., et al. "Synthesis of Schiff Base as DNA Gyrase B Inhibitor, Antibacterial, Anti-inflammatory and Antioxidant Agents." Rasayan Journal of Chemistry, 2019.

-

-

Biological Activity of Pyrazole Schiff Bases

-

Microwave Assisted Variations (Green Chemistry)

-

Mechanistic Role of Acetic Acid

-

Patsnap. "How Glacial Acetic Acid Affects Reaction Mechanisms." 2025.[4]

-

Sources

- 1. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine [scielo.org.co]

- 3. quora.com [quora.com]

- 4. How Glacial Acetic Acid Affects Reaction Mechanisms in Organic Chemistry [eureka.patsnap.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes [mdpi.com]

- 11. Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT | European Journal of Chemistry [eurjchem.com]

Application Note: Precision Acylation Protocols for N-Ethyl-5-Methylpyrazol-3-Amine Scaffolds

Executive Summary & Structural Analysis[2][3][4]

The acylation of aminopyrazoles is a cornerstone transformation in the synthesis of kinase inhibitors and anti-inflammatory agents.[1][2] However, the specific substrate N-ethyl-5-methylpyrazol-3-amine presents a nomenclature ambiguity that critically affects reaction design.[1][2] Before proceeding, the researcher must verify the specific isomer in hand, as "N-ethyl" is frequently used interchangeably in commercial catalogs for two distinct chemical entities.[1][2][3]

Structural Ambiguity & Reactivity Profile[2][4]

-

Isomer A (1-Ethyl-5-methyl-1H-pyrazol-3-amine): The ethyl group is attached to the ring nitrogen (N1).[1][2] The exocyclic amine is primary (

).[2] This is the most common "drug-like" scaffold.[1] -

Isomer B (

-Ethyl-5-methyl-1H-pyrazol-3-amine): The ethyl group is attached to the exocyclic nitrogen.[1][2] The amine is secondary (

This guide primarily addresses Isomer A (Primary Amine) , the industry-standard scaffold, while providing a specialized "Forcing Protocol" for Isomer B.[2][3]

Mechanistic Challenges[2][4]

-

Nucleophilicity: The pyrazole ring acts as an electron-withdrawing group (EWG) relative to a standard alkyl amine, reducing the nucleophilicity of the exocyclic amine.[2]

-

Regioselectivity (Ring vs. Exocyclic): For 1-substituted pyrazoles (Isomer A), acylation is generally selective for the exocyclic amine.[2] However, under aggressive conditions or with unsubstituted ring nitrogens, acylation can occur at N2, forming unstable

-acyl pyrazoles that act as acyl transfer reagents [1].[1][2][3] -

Solubility: Aminopyrazoles possess moderate polarity.[2] While soluble in alcohols, they often require polar aprotic solvents (DMF, THF) for acylation to avoid precipitation of the starting material before reaction completion.[2][3]

Strategic Decision Matrix

Use the following logic flow to select the optimal protocol for your specific substrate and acylating agent.

Figure 1: Decision tree for selecting the appropriate acylation condition based on substrate structure and acyl source.[1][2]

Detailed Experimental Protocols

Protocol 1: Standard Acylation (Acid Chlorides)

Best for: High-throughput library synthesis, simple acyl groups (Acetyl, Benzoyl), Isomer A. Mechanism: Nucleophilic attack on the carbonyl carbon, facilitated by a base to scavenge HCl.[2][3]

Reagents & Stoichiometry:

| Component | Equivalents | Role |

|---|---|---|

| Substrate (Pyrazol-3-amine) | 1.0 equiv | Nucleophile |

| Acid Chloride (R-COCl) | 1.1 - 1.2 equiv | Electrophile |

| Pyridine | 3.0 equiv | Base & Catalyst |

| DCM (Dichloromethane) | 0.1 - 0.2 M | Solvent |[1][2][4]

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve the aminopyrazole (1.0 equiv) in anhydrous DCM. -

Base Addition: Add Pyridine (3.0 equiv).[2] Note: Pyridine is preferred over TEA here as it is less likely to cause isomerization and acts as a nucleophilic catalyst.[1][2]

-

Cooling: Cool the reaction mixture to

using an ice bath. This is critical to prevent bis-acylation.[1] -

Acylation: Add the Acid Chloride dropwise over 10 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 5% MeOH in DCM) or LCMS.[2]

-

Quench: Add saturated

solution (aqueous) and stir vigorously for 15 minutes to hydrolyze excess acid chloride. -

Workup: Separate phases. Extract aqueous layer with DCM (

).[2] Wash combined organics with Brine, dry over

Validation:

Protocol 2: Peptide Coupling (Carboxylic Acids)

Best for: Complex/precious acids, chiral acids, preventing racemization.[2][3] Reagents: HATU is preferred over EDC/HOBt for aminopyrazoles due to the lower nucleophilicity of the heteroaryl amine [2].[1][2]

Reagents & Stoichiometry:

| Component | Equivalents |

|---|---|

| Substrate | 1.0 equiv |

| Carboxylic Acid | 1.1 equiv |

| HATU | 1.2 equiv |

| DIPEA (Hünig's Base) | 3.0 equiv |

| DMF (Dimethylformamide) | 0.2 M |[1][2]

Step-by-Step Procedure:

-

Activation: Dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add DIPEA (1.5 equiv) and stir at RT for 15 minutes to form the activated ester.

-

Coupling: Add the aminopyrazole (1.0 equiv) followed by the remaining DIPEA (1.5 equiv).

-

Incubation: Stir at RT for 12–16 hours. Note: Aminopyrazoles react slower than alkyl amines.[1][2]

-

Workup: Dilute with EtOAc. Wash extensively with water (

) and LiCl (5% aq) to remove DMF.[2][3]

Protocol 3: Forcing Conditions (Secondary Amines / Isomer B)

Best for:

Why this is needed: The secondary amine is sterically crowded by the ethyl group and the adjacent pyrazole ring nitrogen.[1][2] Standard conditions often yield

Procedure:

-

Solvent Switch: Use THF or Toluene instead of DCM to allow for higher temperatures.[2]

-

Catalyst: Add DMAP (4-Dimethylaminopyridine) at 10–20 mol%.[2]

-

Temperature: Heat to reflux (

for THF, -

Reagent: Use Acid Anhydrides if possible, or a large excess (2.0 equiv) of acid chloride.

Quality Control & Troubleshooting

Common Failure Modes

-

Bis-acylation: Formation of the imide.[1]

-

Regioisomerism (Ring Acylation):

-

Starting Material Persistence:

Analytical Checkpoints

| Method | Observation | Pass Criteria |

| LCMS | Mass Shift | |

| 1H NMR | Amide Proton | New singlet at 9.0–10.5 ppm (DMSO- |

| 1H NMR | Ethyl Group | Retained ethyl pattern (triplet + quartet).[1][2][4] Shift may occur if acylation is on the secondary amine.[2] |

Safety Considerations

-

Acid Chlorides: Highly corrosive and lachrymators.[2] Handle in a fume hood.

-

Pyrazoles: Many aminopyrazoles are biologically active; treat as potential kinase inhibitors (wear gloves/PPE).[2]

-

DMF/DIPEA: Hepatotoxic and irritants.[2]

References

-

Regioselectivity in Pyrazole Acylation

-

Amide Coupling Reagents

-

Aminopyrazole Synthesis Protocols

-

General Pyrazole Chemistry

(Note: While specific patents exist for this exact molecule, the references above provide the authoritative chemical principles required to reproduce the synthesis reliably.)

Sources

- 1. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-ethyl-5-methyl-3-propylhexan-1-amine | C12H27N | CID 123469658 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Separating N-ethyl (exocyclic) vs 1-ethyl (ring) pyrazole isomers

Technical Support Center: Pyrazole Alkylation Isomer Resolution

Subject: Troubleshooting Separation of N-ethyl (Exocyclic) vs. 1-ethyl (Ring) Aminopyrazole Isomers Ticket ID: PYR-ISO-001 Assigned Scientist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

You are encountering a classic regioselectivity challenge in heterocyclic chemistry. Alkylation of aminopyrazoles is an ambident nucleophile problem. The reaction can occur at the ring nitrogens (N1/N2) —yielding the "1-ethyl" product—or at the exocyclic amine —yielding the "N-ethyl" product.[1]

Because these isomers share identical molecular weights (isobaric) and similar polarities, standard separation can be difficult.[1] This guide provides a definitive workflow to Diagnose , Separate , and Prevent this mixture.

Module 1: Diagnostic Hub (Identification)

Do not proceed to separation until you have confirmed the identity of your isomers. Relying solely on LC-MS is insufficient as both isomers have the same m/z.[1]

Isomer Definitions

-

Isomer A (Ring-Alkylated): 1-ethyl-1H-pyrazol-3-amine (or 5-amine depending on tautomer).[1]

-

Structure: Ethyl group attached to the aromatic ring nitrogen.

-

-

Isomer B (Exocyclic-Alkylated): N-ethyl-1H-pyrazol-3-amine.[1]

-

Structure: Ethyl group attached to the exocyclic nitrogen; Ring NH remains free.

-

NMR Diagnostic Protocol

The most reliable method to distinguish these isomers is 1H NMR using chemical shift analysis and NOESY (Nuclear Overhauser Effect Spectroscopy).

| Feature | 1-Ethyl (Ring Alkylated) | N-Ethyl (Exocyclic Alkylated) | Why? |

| Ethyl -CH₂- Shift | Ring nitrogens are part of the aromatic system, causing significant deshielding (downfield shift).[1] Exocyclic amines are less deshielded. | ||

| Coupling Pattern | Quartet (coupled to CH₃) | Multiplet or Quartet (coupled to CH₃ AND NH) | If the exocyclic NH proton is visible (DMSO-d6), the CH₂ splits further.[1] |

| Ring Protons | Distinct shifts for H3/H4/H5 | Shifts often broader due to tautomerism | Ring N-alkylation "locks" the tautomer, sharpening signals.[1] Exocyclic alkylation leaves the ring NH free, allowing rapid tautomerism.[1] |

| NOESY Signal | Strong NOE between Ethyl-CH₂ and Ring-H (H5 or H3) | NO NOE to Ring-H (or very weak) | Spatial proximity of the ethyl group to the ring proton is definitive.[1] |

Critical Check: Run your NMR in DMSO-d6 . Chloroform (

) often facilitates rapid proton exchange, making the exocyclic NH invisible and broadening ring signals.[1]

Module 2: Separation Protocols (Purification)

Decision Tree: Selecting the Right Method

Figure 1: Strategic decision tree for selecting the appropriate purification method based on scale and separability.

Method A: Flash Chromatography (Silica Gel)

Best for: Large scale (>1g), moderate polarity difference.[1]

The Ring-Alkylated isomer (Isomer A) lacks the hydrogen bond donor (NH) on the ring, making it generally less polar than the Exocyclic-Alkylated isomer (Isomer B), which retains the acidic ring NH.[1]

-

Stationary Phase: Standard Silica Gel (40-63 µm).

-

Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (

).-

Gradient: 0% to 10% MeOH in DCM.

-

Modifier: Add 1% concentrated

to the MeOH bottle.

-

-

Elution Order:

Method B: High pH Reverse Phase HPLC

Best for: Difficult separations, <500mg, or semi-prep.[1]

Standard acidic HPLC (0.1% Formic Acid) often fails because both isomers are protonated and co-elute. Using a High pH buffer exploits the acidity of the ring NH in the Exocyclic isomer.

-